(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
Scientific Research Applications
Structure-Activity Relationships
The exploration of structure-activity relationships, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, has been a significant area of research. For instance, investigations into various 6,5-heterocycles aim to improve metabolic stability, highlighting the importance of the chemical framework surrounding the core molecule for its biological activity and metabolic fate (Stec et al., 2011).
Crystal Structures and Chemical Synthesis
Research on the crystal structures of related compounds, such as (oxothiazolidin-2-ylidene)acetamides, provides foundational knowledge for understanding the molecular conformation and potential reactivity of similar chemical entities (Galushchinskiy, Slepukhin, & Obydennov, 2017). Additionally, synthetic routes to similar compounds offer insights into the chemical manipulation and potential applications of this molecule in creating derivatives with targeted biological activities.
Photophysical Properties
Investigations into the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl)acetamide crystals provide insights into the molecular interactions and properties that could influence the application of similar compounds in materials science or photodynamic therapy (Balijapalli et al., 2017).
Molecular Modelling and Enzyme Inhibition
The design and synthesis of 3-acetamido-4-methyl benzoic acid derivatives, inspired by similar molecules, for the inhibition of protein tyrosine phosphatase 1B (PTP1B) incorporate molecular modelling studies to understand the interactions governing the binding mode within the enzyme's active site. This approach indicates the potential of such compounds in therapeutic applications (Rakse et al., 2013).
Ligand-Protein Interactions
Further research includes the study of ligand-protein interactions and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs. These studies are crucial for understanding how similar compounds interact with biological targets and their potential utility in photovoltaic applications (Mary et al., 2020).
Future Directions
Properties
IUPAC Name |
N-[2-acetylimino-3-(2-methoxyethyl)-1,3-benzothiazol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9(18)15-11-4-5-12-13(8-11)21-14(16-10(2)19)17(12)6-7-20-3/h4-5,8H,6-7H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXNBMQYRKQFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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